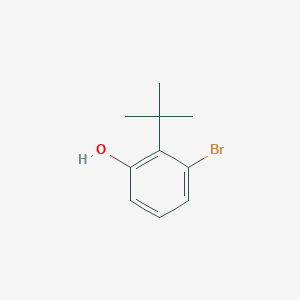
3-Bromo-2-tert-butylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-tert-butylphenol is an organic compound featuring a bromine atom and a tert-butyl group attached to a phenolic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-tert-butylphenol typically involves the bromination of 2-tert-butylphenol. A practical electrophilic bromination procedure can be employed using reagents such as PhIOAcBr, which is prepared by mixing PIDA and AlBr3 . The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures, to achieve high yields.
Industrial Production Methods: In an industrial setting, the bromination process can be scaled up using similar reagents and conditions. The stability of the brominating reagent at low temperatures (e.g., 4°C) allows for efficient large-scale production without significant loss of reactivity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-2-tert-butylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups under specific conditions, such as nucleophilic substitution.
Oxidation and Reduction: The phenolic hydroxyl group can participate in oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride or sodium amide can facilitate the substitution of the bromine atom.
Oxidation: Strong oxidizing agents can convert the phenolic hydroxyl group to a quinone structure.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenols can be obtained.
Oxidation Products: Quinones and other oxidized derivatives of the phenol ring.
Aplicaciones Científicas De Investigación
3-Bromo-2-tert-butylphenol has diverse applications in scientific research:
Mecanismo De Acción
The mechanism by which 3-Bromo-2-tert-butylphenol exerts its effects involves its phenolic hydroxyl group and bromine atom. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the bromine atom can undergo substitution reactions, altering the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
4-Bromo-2,6-di-tert-butylphenol: This compound features two tert-butyl groups and a bromine atom, providing increased steric hindrance and different reactivity compared to 3-Bromo-2-tert-butylphenol.
3-Bromo-5-tert-butylphenol: Similar in structure but with the bromine atom in a different position, leading to variations in chemical behavior and applications.
Uniqueness: this compound’s unique combination of a single tert-butyl group and a bromine atom on the phenolic ring provides a balance of steric hindrance and reactivity, making it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H13BrO |
|---|---|
Peso molecular |
229.11 g/mol |
Nombre IUPAC |
3-bromo-2-tert-butylphenol |
InChI |
InChI=1S/C10H13BrO/c1-10(2,3)9-7(11)5-4-6-8(9)12/h4-6,12H,1-3H3 |
Clave InChI |
NYVBMLGQSBJBAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC=C1Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















